8- to 20-Fold Superior Gram-Negative Antibacterial Potency of Phylloseptin-1 Over Phylloseptin-2
In direct head-to-head comparison within the same study, Phylloseptin-1 demonstrates markedly higher potency against Gram-negative bacteria than Phylloseptin-2 [1]. Against Escherichia coli, PS-1 exhibits an MIC of 7.9 µM whereas PS-2 requires 60.4 µM, representing a 7.6-fold difference [1]. Against Pseudomonas aeruginosa, the disparity is even greater: PS-1 MIC values of 3–4 µM compare with 60.4 µM for PS-2, yielding a 15- to 20-fold advantage [1]. This differential is attributed to PS-2's increased hydrophobicity and altered charge distribution at the C-terminus, which reduces its selectivity for Gram-negative membranes [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Gram-negative bacteria |
|---|---|
| Target Compound Data | PS-1: E. coli MIC = 7.9 µM; P. aeruginosa MIC = 3–4 µM |
| Comparator Or Baseline | PS-2: E. coli MIC = 60.4 µM; P. aeruginosa MIC = 60.4 µM |
| Quantified Difference | 7.6-fold (E. coli); 15- to 20-fold (P. aeruginosa) |
| Conditions | Broth microdilution assay; ATCC strains; pH 7.2; Mueller-Hinton medium |
Why This Matters
A procuring laboratory targeting Gram-negative pathogens would require 8–20× higher molar quantities of PS-2 to achieve equivalent inhibition, increasing cost per assay and risking off-target hemolysis at elevated concentrations.
- [1] Resende JM, Moraes CM, Munhoz VHO, Aisenbrey C, Verly RM, Bertani P, Bechinger B. Solution NMR structures of the antimicrobial peptides phylloseptin-1, -2, and -3 and biological activity: The role of charges and hydrogen bonding interactions in stabilizing helix conformations. Peptides. 2008;29(10):1633-1644. doi:10.1016/j.peptides.2008.06.022 View Source
- [2] Leite JRSA, Silva LP, Rodrigues MIS, Prates MV, Brand GD, Lacava BM, Azevedo RB, Bocca AL, Albuquerque S, Bloch C Jr. Phylloseptins: a novel class of anti-bacterial and anti-protozoan peptides from the Phyllomedusa genus. Peptides. 2005;26(4):565-573. doi:10.1016/j.peptides.2004.11.002 View Source
